molecular formula C21H22N4O3S B2558619 2-((5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 850936-94-6

2-((5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No.: B2558619
CAS No.: 850936-94-6
M. Wt: 410.49
InChI Key: BWDMOMSXZZYKNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound includes several functional groups, such as a methoxyphenyl group, an oxadiazol group, a thio group, a phenylpiperazin group, and an ethanone group. These groups contribute to the overall properties and reactivity of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures have been involved in various chemical reactions. For example, S-benzylated or S-alkylated-coumarins were synthesized by reacting 7-((5-mercapto-1,3,4-oxadiazol-2-yl)methoxy)-4,5-dimethyl-2H-chromen-2-one with various alkyl and benzyl halides .

Scientific Research Applications

Anticonvulsant Activity

Compounds similar to 2-((5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone have been studied for their anticonvulsant activities. Research demonstrates that certain semicarbazone-based 1,3,4-oxadiazoles show potential in treating seizures. The compounds' effectiveness was evaluated using various models, such as the maximal electroshock seizure (MES) model, and some displayed significant anticonvulsant properties (Rajak et al., 2010).

Anti-inflammatory Activity

Studies on 1,3,4-oxadiazole derivatives, including methoxyphenyl variants, have indicated their potential anti-inflammatory effects. These compounds were synthesized and tested for their ability to reduce inflammation, showing promising results (Labanauskas et al., 2004).

Antimicrobial Activity

The antimicrobial potential of similar compounds has been a focus of research. For instance, novel Schiff bases using related structures have demonstrated effective antimicrobial properties in vitro, indicating their potential use in combating various microbial infections (Puthran et al., 2019).

Tuberculostatic Activity

Some 1,3,4-oxadiazole derivatives have been evaluated for their activity against tuberculosis. Research into these compounds has revealed their potential as tuberculostatic agents, which could be significant in the treatment of this infectious disease (Foks et al., 2004).

Antimicrobial and Antioxidant Properties

A series of related compounds have shown both antimicrobial and antioxidant activities. These properties make them potential candidates for treating infections and oxidative stress-related conditions (Malhotra et al., 2013).

Corrosion Inhibition

Research on oxadiazole derivatives has extended to their application in corrosion inhibition. Specifically, their effectiveness in protecting metals like mild steel in acidic environments has been investigated, demonstrating their potential use in industrial applications (Ammal et al., 2018).

Properties

IUPAC Name

2-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-27-18-9-5-6-16(14-18)20-22-23-21(28-20)29-15-19(26)25-12-10-24(11-13-25)17-7-3-2-4-8-17/h2-9,14H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDMOMSXZZYKNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.